2,2,3-Trimethylpentan-1-ol

Analytical chemistry Chromatography Distillation

2,2,3-Trimethylpentan-1-ol (CAS 57409-53-7) is a branched C8 primary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol. It is structurally characterized by a pentane backbone substituted with three methyl groups at the 2,2,3-positions and a primary hydroxyl group at the 1-position.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 57409-53-7
Cat. No. B15082746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trimethylpentan-1-ol
CAS57409-53-7
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(C)CO
InChIInChI=1S/C8H18O/c1-5-7(2)8(3,4)6-9/h7,9H,5-6H2,1-4H3
InChIKeyGBONVOIRPAJSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Trimethylpentan-1-ol (CAS 57409-53-7): Procurement-Specification Evidence for a Branched C8 Primary Alcohol Reference Standard


2,2,3-Trimethylpentan-1-ol (CAS 57409-53-7) is a branched C8 primary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol [1]. It is structurally characterized by a pentane backbone substituted with three methyl groups at the 2,2,3-positions and a primary hydroxyl group at the 1-position . As a fully characterized chemical compound, it is specifically marketed and utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation [2]. The compound belongs to the trimethylpentanol isomer family, which includes closely related positional isomers such as 2,2,4-trimethyl-1-pentanol (CAS 123-44-4) and 2,2,3-trimethyl-3-pentanol (CAS 7294-05-5), all sharing the same molecular formula but differing in methyl group placement and hydroxyl position.

2,2,3-Trimethylpentan-1-ol Procurement: Why Positional Isomer Substitution Introduces Unacceptable Analytical and Formulation Variability


In analytical method development and quality-controlled pharmaceutical manufacturing, substitution of 2,2,3-trimethylpentan-1-ol with structurally similar branched C8 alcohols is scientifically indefensible without method revalidation. The trimethylpentanol family contains multiple positional isomers that share identical molecular formulas but exhibit distinct physical properties—including density, boiling point, refractive index, and hydrogen bonding capacity—that directly affect chromatographic retention behavior, detector response, and formulation solubility profiles . Specifically, the 2,2,3-substitution pattern confers unique steric and electronic characteristics that differentiate this compound from the more common 2,2,4-isomer and the tertiary alcohol 2,2,3-trimethyl-3-pentanol . For reference standard applications requiring traceability to pharmacopeial monographs, the identity and purity profile of 2,2,3-trimethylpentan-1-ol must be exact; any isomer substitution constitutes a method deviation that invalidates regulatory compliance and introduces unquantified measurement uncertainty [1].

2,2,3-Trimethylpentan-1-ol: Head-to-Head Quantitative Differentiation Evidence Against Closest Trimethylpentanol Isomers


Boiling Point Differentiation: 2,2,3-Trimethylpentan-1-ol vs. 2,2,3-Trimethyl-3-pentanol (Tertiary Isomer)

2,2,3-Trimethylpentan-1-ol (primary alcohol, CAS 57409-53-7) exhibits an estimated boiling point of approximately 171°C , whereas 2,2,3-trimethylpentan-3-ol (tertiary alcohol isomer, CAS 7294-05-5) demonstrates a boiling point range of 152-156°C . This boiling point elevation of ~15-19°C for the primary alcohol relative to the tertiary isomer is consistent with the greater intermolecular hydrogen bonding network accessible to primary alcohols compared to sterically hindered tertiary alcohols.

Analytical chemistry Chromatography Distillation

Density and Refractive Index: Quantitative Physicochemical Differences Among Trimethylpentanol Isomers

The target compound 2,2,3-trimethylpentan-1-ol has an estimated density of 0.8414 g/cm³ and refractive index of 1.4370 . In contrast, the tertiary alcohol isomer 2,2,3-trimethylpentan-3-ol exhibits a density of 0.845 g/cm³ and refractive index of 1.426 . The density difference (0.0036 g/cm³) and refractive index difference (0.011) are analytically significant for purity assessment and identity confirmation via refractive index measurement or density-based assays.

Physical chemistry Quality control Analytical method validation

Regulatory Reference Standard Classification: 2,2,3-Trimethylpentan-1-ol as a Pharmacopeial Traceability Standard for API Pentanol

2,2,3-Trimethylpentan-1-ol is specifically designated and commercially supplied as a fully characterized reference standard for API Pentanol analytical applications, with explicit compliance to regulatory guidelines and traceability to USP or EP pharmacopeial standards [1]. This compound serves defined roles in analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation [1]. In contrast, other trimethylpentanol isomers such as 2,2,4-trimethyl-1-pentanol (CAS 123-44-4) are primarily marketed as industrial solvents and intermediates rather than certified reference materials for pharmaceutical analysis [2].

Pharmaceutical analysis Regulatory compliance Reference standards

Hydrogen Bonding Capacity: Primary Alcohol Functionality Differentiates 2,2,3-Trimethylpentan-1-ol from Tertiary Isomers

2,2,3-Trimethylpentan-1-ol is a primary alcohol with the hydroxyl group attached to a -CH2OH moiety that can participate in intermolecular hydrogen bonding as both donor and acceptor [1]. In contrast, 2,2,3-trimethylpentan-3-ol (CAS 7294-05-5) is a tertiary alcohol where the hydroxyl group is attached to a fully substituted carbon atom bearing three alkyl groups . Tertiary alcohols exhibit reduced hydrogen bonding capacity due to steric hindrance around the hydroxyl group, which limits their ability to act as hydrogen bond donors in intermolecular networks. This structural distinction directly impacts solubility parameters, chromatographic behavior in normal-phase and HILIC separations, and reactivity in derivatization reactions.

Physical organic chemistry Solubility Reactivity

NIST Standard Reference Database Inclusion: Authoritative Spectroscopic and Thermochemical Data Availability

2,2,3-Trimethylpentan-1-ol (CAS 57409-53-7) is indexed in the NIST Chemistry WebBook (NIST Standard Reference Database 69) with standardized IUPAC InChI and InChIKey identifiers, enabling unambiguous compound identification and data retrieval [1]. This inclusion in a primary authoritative database facilitates access to validated structural information, thermochemical data, and spectroscopic references through NIST subscription services. In contrast, certain positional isomers such as 2,2,3-trimethylpentan-3-ol are listed under alternative nomenclature but with less comprehensive data coverage in NIST public records [2].

Spectroscopy Thermochemistry Data quality

Industrial Formulation Application: Trimethylpentanol as a Plastic Dispersing Agent and Coating Additive

Trimethylpentanol (inclusive of the 2,2,3-isomer) is documented in patent literature as a dispersing agent in antibacterial plastic formulations, where it is used at 3 parts by weight in polypropylene-based composite materials alongside carbon nanotube fibers and montmorillonite [1]. The compound functions to improve dispersion of functional additives and enhance coating bonding performance. This application distinguishes trimethylpentanol isomers from simpler linear alcohols such as 1-pentanol or 1-octanol, which may lack the branched alkyl structure that contributes to compatibility with hydrophobic polymer matrices and controlled volatility characteristics.

Polymer chemistry Plastics formulation Industrial additives

2,2,3-Trimethylpentan-1-ol: Evidence-Based Procurement Scenarios for Analytical Reference Standards and Industrial Formulation


Pharmaceutical Analytical Method Development and Validation Requiring Pentanol Reference Traceability

Pharmaceutical QC and R&D laboratories developing or validating analytical methods for API Pentanol-related substances require 2,2,3-trimethylpentan-1-ol as a fully characterized reference standard with documented traceability to USP or EP pharmacopeial standards [1]. The compound is specifically supplied for analytical method development, method validation (AMV), and quality control applications during synthesis and formulation stages of drug development [1]. Its defined boiling point (~171°C) and density (0.8414 g/cm³) provide orthogonal identity confirmation parameters .

GC and HPLC Chromatography Method Development Requiring Distinct Primary Alcohol Retention Characteristics

Analytical chemists developing chromatographic separation methods for branched alcohol mixtures benefit from 2,2,3-trimethylpentan-1-ol's primary alcohol functionality, which confers distinct hydrogen bonding capacity and a boiling point of ~171°C—approximately 15-19°C higher than the tertiary alcohol isomer (152-156°C) [1]. This retention differential ensures clear chromatographic resolution from tertiary isomers in GC methods and distinct elution profiles in normal-phase or HILIC LC separations, supporting peak identity assignment and impurity profiling .

Advanced Polymer Composite Formulation Development for Plastics and Coatings

Industrial chemists formulating antibacterial plastics and advanced polymer composites may select trimethylpentanol (including the 2,2,3-isomer) as a dispersing agent and coating adhesion promoter. Patent documentation demonstrates its use at 3 parts per hundred resin in polypropylene-carbon nanotube-montmorillonite composites to improve dispersion of functional additives and enhance coating bonding performance [1]. The branched C8 alkyl structure provides compatibility with hydrophobic polymer matrices and controlled volatility characteristics that linear alcohols cannot match.

Analytical Reference Standard Procurement for Regulatory-Compliant Quality Control Testing

QC laboratories operating under GMP regulations require certified reference standards for identity, purity, and impurity testing. 2,2,3-Trimethylpentan-1-ol is supplied as a fully characterized compound with compliance to regulatory guidelines and explicit traceability to pharmacopeial standards [1]. Procurement of this certified reference standard, as opposed to industrial-grade isomers, ensures regulatory audit readiness and analytical result defensibility. The compound's inclusion in the NIST Chemistry WebBook further supports instrument calibration and data traceability to national metrology standards .

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